

Application Note: Solid Phase Extraction Protocol for Coproporphyrin I

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Compound of Interest

Compound Name: *Coproporphyrin I*

Cat. No.: *B1669431*

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Introduction

Coproporphyrin I (CP-I) is a significant endogenous biomarker for evaluating the activity of hepatic organic anion transporting polypeptides (OATP) 1B1 and 1B3.[1][2][3] Accurate quantification of CP-I in biological matrices such as plasma and urine is crucial for drug development and clinical studies to assess potential drug-drug interactions (DDIs).[1][3] Solid phase extraction (SPE) is a widely used technique for the sample preparation of CP-I, offering effective clean-up and concentration prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5] This application note provides a detailed protocol for the extraction of **Coproporphyrin I** from human plasma using a mixed-mode anion exchange solid phase extraction method.

Principle of the Method

This protocol utilizes a mixed-mode solid phase extraction cartridge, which combines both reversed-phase and anion exchange retention mechanisms.[5][6] This dual functionality allows for highly selective retention of acidic compounds like **Coproporphyrin I**, while enabling efficient removal of matrix interferences.[5][6] The sample is loaded under basic conditions to ensure the carboxyl groups of CP-I are ionized and retained by the anion exchange sorbent. A series of wash steps removes neutral and basic impurities. Finally, the analyte is eluted using an acidic organic solvent that neutralizes the anionic charge and disrupts the reversed-phase interaction.

Materials and Reagents

- SPE Cartridge: Oasis MAX 96-well plate or individual cartridges (30 mg)[1][2]
- Human Plasma (K2 EDTA)
- **Coproporphyrin I** standard
- Internal Standard (e.g., [$^{15}\text{N}_4$]-CPIII)[2]
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium hydroxide (NH_4OH)
- Formic acid (HCOOH)
- Water (LC-MS grade)
- Positive pressure manifold or vacuum manifold

Experimental Protocol

Sample Pre-treatment

- Thaw human plasma samples at room temperature.
- For a 200 μL plasma sample, add 200 μL of 1.25% ammonium hydroxide containing the internal standard.[2]
- Vortex the mixture to ensure homogeneity.

Solid Phase Extraction (SPE)

The SPE procedure consists of five main steps: conditioning, equilibration, loading, washing, and elution.

a) Conditioning:

- Condition the SPE plate/cartridge with 500 μL of methanol.[2]

b) Equilibration:

- Equilibrate the SPE plate/cartridge with 2 x 500 µL of water.[\[2\]](#)

c) Sample Loading:

- Load the pre-treated plasma sample onto the conditioned and equilibrated SPE plate/cartridge.

d) Washing:

- Wash the plate/cartridge with 500 µL of a solution of 5% ammonium hydroxide in water.
- Follow with a wash using 500 µL of methanol.

e) Elution:

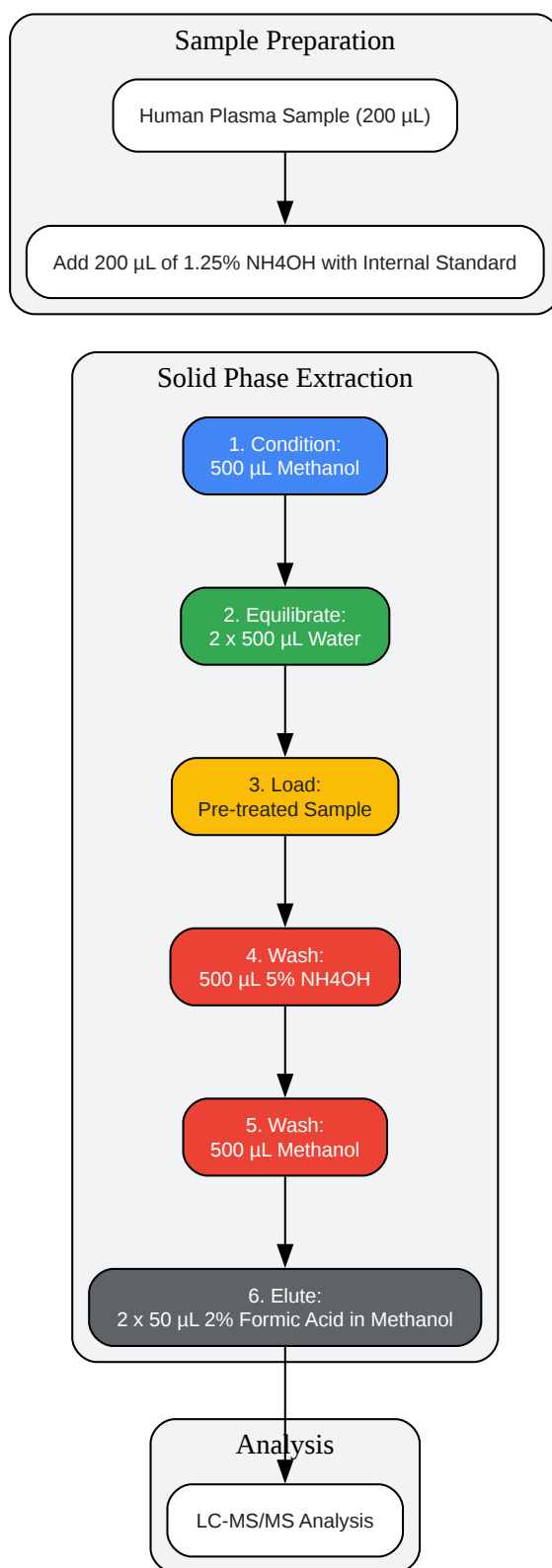
- Elute the **Coproporphyrin I** and the internal standard from the SPE plate/cartridge with 2 x 50 µL of a solution of 2% formic acid in methanol.
- The eluate is then typically diluted or directly injected for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of the solid phase extraction method for **Coproporphyrin I** as reported in various studies.

Parameter	Value	Matrix	SPE Sorbent	Analytical Method	Reference
Extraction Recovery	~70%	Human Plasma	Oasis MAX	LC-MS/MS	[1]
Lower Limit of Quantification (LLOQ)	20 pg/mL	Human Plasma	Oasis MAX	LC-MS/MS	[1]
Calibration Range	0.02 - 100 ng/mL	Human Plasma	Oasis MAX	LC-MS/MS	[1]
Inter-day Precision (CV)	< 9%	Human Plasma	Oasis MAX	LC-MS/MS	[1]
Accuracy	84.3 - 103.9%	Human Plasma	Oasis MAX	LC-MS/MS	[1]
LLOQ	0.01 ng/mL	Human Plasma	Oasis MAX	UPLC-QTOF/MS	[4] [5]
Calibration Range	0.01 - 50 ng/mL	Human Plasma	Oasis MAX	UPLC-QTOF/MS	[4] [5]

Experimental Workflow Diagram



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Caption: Workflow of the solid phase extraction protocol for **Coproporphyrin I**.

Conclusion

The described solid phase extraction protocol provides a robust and reliable method for the isolation and concentration of **Coproporphyrin I** from human plasma. The use of a mixed-mode sorbent ensures high selectivity and recovery, making it suitable for sensitive and accurate quantification by LC-MS/MS. This method is well-suited for clinical and pharmaceutical research applications focused on the assessment of OATP1B-mediated drug transport.

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